2-(Dipropylamino)isonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dipropylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-7-15(8-4-2)12-9-11(10-13)5-6-14-12/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZZRBCKFLPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562494 | |
| Record name | 2-(Dipropylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-85-7 | |
| Record name | 2-(Dipropylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations on 2 Dipropylamino Isonicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Energetics, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 2-(dipropylamino)isonicotinonitrile, DFT calculations could predict its optimized geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is instrumental in determining the electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Reactivity descriptors, derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, could be used to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. This information is invaluable for understanding its potential chemical transformations. Theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared and Raman spectra to confirm the molecular structure and assign vibrational modes. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity |
| Dipole Moment | - | Provides insight into polarity and intermolecular interactions |
| Mulliken Atomic Charges | - | Indicates the partial charge distribution on each atom |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Ab Initio Methods for Accurate Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular properties. For this compound, these methods could be employed to obtain benchmark energetic data and to finely resolve details of its electronic structure, such as electron correlation effects, which are crucial for a precise understanding of its behavior.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational dynamics and intermolecular interactions of this compound. mdpi.com
Conformational Space Exploration and Dynamics
The dipropylamino group of this compound possesses significant conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. nih.gov Understanding the conformational landscape is essential, as different conformers can exhibit distinct physical and chemical properties. The simulations would track the rotations around single bonds and the puckering of any non-aromatic rings, providing a dynamic picture of the molecule's shape.
Table 2: Potential Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Dynamics |
| C(pyridine)-N(amino) | Rotation around the bond connecting the pyridine (B92270) ring and the amino nitrogen | Potentially restricted due to steric hindrance and electronic effects |
| N(amino)-C(propyl) | Rotation around the nitrogen-propyl carbon bond | High degree of rotational freedom |
| C(propyl)-C(propyl) | Rotation around the carbon-carbon bonds within the propyl chains | High degree of rotational freedom |
Note: This table outlines key torsional angles that would be analyzed in a conformational study.
Studies of Intermolecular Interactions and Self-Assembly Prediction
In the condensed phase, molecules of this compound will interact with each other. MD simulations can model these interactions, which are governed by forces such as van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding (if interacting with protic solvents or other suitable molecules). By simulating a system containing many molecules of this compound, it is possible to predict how they might arrange themselves in a liquid or solid state. This can provide insights into potential self-assembly behavior and the formation of larger, ordered structures. nih.gov
Predictive Modeling for Supramolecular Interactions
The isonicotinonitrile moiety of the molecule contains a nitrogen atom in the pyridine ring and a nitrile group, both of which can act as hydrogen bond acceptors. The dipropylamino group can also influence intermolecular interactions through steric and electronic effects. Predictive modeling, often in conjunction with quantum chemical calculations, can be used to forecast the strength and directionality of these non-covalent interactions. This is crucial for understanding how this compound might interact with other molecules to form supramolecular assemblies. nih.gov For instance, it could be predicted whether the molecule is likely to form dimers, chains, or more complex networks in the solid state.
Host-Guest Chemistry Simulations and Association Constants
The study of host-guest chemistry provides critical insights into molecular recognition, which is fundamental for applications ranging from drug delivery to chemical sensing. For this compound, computational simulations can predict its binding behavior with various macrocyclic hosts, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). These simulations model the non-covalent interactions that govern the formation of inclusion complexes.
Simulations with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. For a guest molecule like this compound, the hydrophobic dipropylamino group and the aromatic pyridine ring would be expected to favorably partition into the nonpolar cavity of a host like β-cyclodextrin (β-CD) from an aqueous solution. Molecular dynamics (MD) simulations can be employed to model this inclusion process, providing a dynamic view of the complex formation and calculating the binding free energy. The association constant (Kₐ), a measure of the binding affinity, can be derived from this free energy value.
Simulations with Cucurbit[n]urils: Cucurbit[n]urils are pumpkin-shaped macrocycles with a hydrophobic cavity and two polar, carbonyl-lined portals. CB[n] hosts are known for their remarkable ability to bind cationic and neutral guests. stackexchange.com The nitrogen atom of the pyridine ring in this compound can become protonated at physiological pH, resulting in a cationic species. This positive charge would lead to strong ion-dipole interactions with the electron-rich carbonyl portals of a host like cucurbit researchgate.neturil (CB researchgate.net), significantly enhancing binding affinity. nih.gov Computational models predict that this electrostatic interaction, combined with the hydrophobic encapsulation of the propyl chains, would result in a very high association constant, potentially several orders of magnitude higher than with cyclodextrins. nih.gov
The table below presents hypothetical, yet plausible, association constants for this compound with different hosts, based on values reported for structurally similar guests.
| Host Molecule | Guest Molecule | Predicted Binding Free Energy (ΔG) (kcal/mol) | Predicted Association Constant (Kₐ) (M⁻¹) | Primary Driving Interactions |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | This compound (Neutral) | -4.5 | 2.1 x 10³ | Hydrophobic effect, van der Waals forces |
| Cucurbit researchgate.neturil (CB researchgate.net) | This compound (Neutral) | -9.8 | 1.5 x 10⁷ | Hydrophobic effect, Dipole-dipole interactions |
| Cucurbit researchgate.neturil (CB researchgate.net) | Protonated this compound (Cationic) | -15.0 | 8.8 x 10¹⁰ | Ion-dipole interactions, Hydrophobic effect |
Cocrystal Formation Prediction and Hydrogen Bonding Analysis
Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a molecule without altering its covalent structure. Computational methods are instrumental in predicting the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a selection of coformers. mdpi.comrsc.org For this compound, the key functionalities for forming robust intermolecular interactions are the pyridine nitrogen and the nitrile nitrogen, both of which are hydrogen bond acceptors.
Cocrystal Prediction: The prediction of cocrystal formation often relies on the concept of supramolecular synthons—reliable and predictable hydrogen bonding patterns. nih.gov The pyridine nitrogen in the target molecule is a strong hydrogen bond acceptor and is known to form a highly reliable heterosynthon with the carboxylic acid functional group (O-H···N). nsf.govrsc.org Computational screening methods, such as those based on Molecular Electrostatic Potential Surfaces (MEPS) or the Conductor-like Screening Model for realistic Solvents (COSMO-RS), can be used to evaluate a library of potential coformers. rsc.orgnih.gov These methods assess the complementarity of the molecular surfaces and predict the thermodynamics of cocrystal formation. Coformers like benzoic acid or succinic acid would be predicted as strong candidates for forming cocrystals with this compound.
The following table details the predictable hydrogen bond synthons that this compound could form with common coformers.
| Synthon Type | Donor | Acceptor | Typical Bond Length (Å) | Relative Strength |
|---|---|---|---|---|
| Heterosynthon | Carboxylic Acid (-COOH) | Pyridine Nitrogen | 2.60 - 2.67 | Strong |
| Heterosynthon | Phenol (-OH) | Pyridine Nitrogen | 2.70 - 2.80 | Moderate |
| Heterosynthon | Amide (N-H) | Pyridine Nitrogen | 2.90 - 3.10 | Moderate |
| Heterosynthon | Activated C-H | Nitrile Nitrogen | 3.20 - 3.50 | Weak |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Correlation of Electronic Structure with Molecular Function (e.g., Enzyme Inhibition, Receptor Modulation)
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. At the molecular level, this involves understanding how modifications to a molecule's electronic properties influence its interaction with a biological target. For this compound, the key structural features influencing its electronic character are the electron-donating dipropylamino group and the electron-withdrawing nitrile group attached to the pyridine ring.
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
Below is an illustrative table showing how modifications to the amino group could theoretically modulate the electronic properties and a hypothetical enzyme inhibitory activity.
| Substituent at 2-position | Electronic Effect | Predicted HOMO Energy (eV) | Predicted Charge on Pyridine N | Hypothetical IC₅₀ (µM) |
|---|---|---|---|---|
| -NH₂ (Amino) | Donating | -5.9 | -0.45 | 15.0 |
| -N(CH₃)₂ (Dimethylamino) | Strongly Donating | -5.6 | -0.52 | 8.5 |
| -N(C₃H₇)₂ (Dipropylamino) | Very Strongly Donating | -5.4 | -0.55 | 5.2 |
| -H | Neutral | -6.5 | -0.38 | 50.0 |
Ligand-Target Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. mdpi.com This method is crucial for virtual screening and for understanding the molecular basis of a ligand's activity. For this compound, a docking study would involve placing the molecule into the active site of a relevant biological target and evaluating the stability of the resulting complex.
Docking Procedure and Scoring: The process begins with the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is explored, and various possible binding poses within the active site are generated. Each pose is then evaluated by a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com More negative scores typically indicate a more favorable binding interaction. These scores are calculated based on terms that represent intermolecular forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
Binding Affinity Prediction: For this compound, the pyridine nitrogen is a likely hydrogen bond acceptor, while the nitrile group could also participate in polar interactions. The dipropylamino group provides a bulky, hydrophobic moiety that could favorably occupy a nonpolar pocket within the active site, contributing significantly to the binding affinity through hydrophobic interactions. Advanced methods, such as molecular dynamics simulations combined with free energy calculations (e.g., MM/PBSA or MM/GBSA), can provide a more accurate prediction of the binding affinity than docking scores alone by accounting for solvent effects and protein flexibility. nih.gov
The following table provides a hypothetical docking result for this compound and related analogs against a kinase active site, a common target for pyridine-based inhibitors.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| This compound | -9.2 | LEU83, VAL91, LYS30, ASP145 | Hydrophobic interactions, H-bond with LYS30 |
| 2-(Dimethylamino)isonicotinonitrile | -8.1 | LEU83, VAL91, LYS30 | Hydrophobic interactions, H-bond with LYS30 |
| 2-Aminoisonicotinonitrile | -7.3 | LYS30, ASP145 | H-bond with LYS30 and ASP145 |
| Isonicotinonitrile | -6.5 | LYS30 | H-bond with LYS30 |
Chemical Reactivity and Reaction Mechanisms of 2 Dipropylamino Isonicotinonitrile
Electrophilic Aromatic Substitution Reactions of Pyridine (B92270) Nitriles
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring and forms a pyridinium (B92312) cation in acidic media, further increasing deactivation. davuniversity.org However, the presence of the strongly activating dipropylamino group at the C2 position significantly enhances the ring's nucleophilicity, making SEAr feasible.
The regioselectivity of such reactions is determined by the competing directing effects of the substituents:
Pyridine Nitrogen : Deactivates the α (C2, C6) and γ (C4) positions. Substitution is generally directed to the β-positions (C3, C5). davuniversity.org
Nitrile Group (CN) : A deactivating, meta-directing group. From its C4 position, it directs incoming electrophiles to the C2 and C6 positions.
Dipropylamino Group [N(CH₂CH₂CH₃)₂] : A strongly activating, ortho-, para-directing group. From its C2 position, it directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
The powerful activating and directing effect of the amino group typically dominates. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions. Studies on the nitration of 2-aminopyridine (B139424), for instance, yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the 5-nitro isomer being the major product. sapub.org A similar outcome is expected for 2-(dipropylamino)isonicotinonitrile.
| Position | Influence of Pyridine N | Influence of C4-CN | Influence of C2-N(Pr)₂ | Predicted Outcome | Example Reaction |
|---|---|---|---|---|---|
| C3 | Favored (β-position) | Neutral | Strongly Favored (ortho) | Major/Minor Product | Halogenation, Nitration |
| C5 | Favored (β-position) | Neutral | Strongly Favored (para) | Major Product | Halogenation, Nitration |
| C6 | Disfavored (α-position) | Favored (meta) | Neutral | Trace/No Reaction | - |
Nucleophilic Substitution Reactions at the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when a good leaving group is present at an activated position (C2, C4, or C6). In this compound, the electron-donating amino group disfavors SNAr, while the electron-withdrawing nitrile group and ring nitrogen promote it.
Possible SNAr reactions include:
Chichibabin Reaction : This reaction involves the amination of pyridines using sodium amide (NaNH₂), where a hydride ion (H⁻) is formally displaced. wikipedia.org For the title compound, this reaction could potentially occur at the C6 position, leading to the formation of 2,6-diamino-4-cyanopyridine derivatives.
Displacement of the Nitrile Group : While the cyano group is not a conventional leaving group, it can be displaced by very strong nucleophiles under harsh conditions.
Displacement of the Amino Group : Catalytic methods have been developed for the SNAr amination of aminopyridines, where the amino group itself is displaced by another amine using a ruthenium(II) catalyst. researchgate.netthieme-connect.com This strategy allows for the diversification of the substituent at the C2 position.
The activation of the pyridine ring, for example by forming N-alkylpyridinium salts, can facilitate SNAr reactions under much milder conditions. chemistryviews.org
Organometallic Coupling Reactions (e.g., Grignard Reagents, Cross-Coupling)
The functional groups on this compound offer several handles for organometallic reactions.
Reactions involving the Nitrile Group : The nitrile group is susceptible to attack by organometallic nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction typically proceeds via nucleophilic addition to the carbon-nitrogen triple bond, followed by hydrolysis to yield a ketone (e.g., 2-(dipropylamino)pyridin-4-yl ketone).
Cross-Coupling Reactions : To participate in standard cross-coupling reactions like Suzuki, Heck, or Stille coupling, a halogen atom is typically required on the pyridine ring. This could be installed via electrophilic halogenation at the C3 or C5 position as described in section 5.1. The resulting halopyridine could then be coupled with various organometallic partners. An alternative strategy involves the C-H activation/functionalization. While challenging, the pyridine nitrogen can act as a directing group to facilitate C-H bond activation at adjacent positions. rsc.org A more established route for functionalizing the 2-position involves the oxidation of the pyridine to its N-oxide, which can then undergo palladium-catalyzed direct arylation with high regioselectivity. nih.gov
| Reaction Type | Reagent | Reactive Site | Product Type |
|---|---|---|---|
| Grignard Addition | R-MgBr, then H₃O⁺ | C4-CN | 4-Acylpyridine |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-X (e.g., X=Br at C5) | 4-Cyano-5-aryl-2-(dipropylamino)pyridine |
| Heck Coupling | Alkene, Pd catalyst, Base | C-X (e.g., X=Br at C5) | 4-Cyano-5-alkenyl-2-(dipropylamino)pyridine |
| Direct Arylation | Ar-Br, Pd catalyst | C2-H (on N-oxide) | 2-Arylpyridine N-oxide derivative |
Cyclization and Rearrangement Reactions
The functional groups of this compound can serve as starting points for building fused heterocyclic systems.
Cyclization involving the Nitrile Group : The nitrile group and an adjacent ring position (C3 or C5) can participate in cyclization reactions. For example, reaction with hydrazine (B178648) could potentially lead to the formation of a fused pyrazolopyridine ring system. Similarly, Thorpe-Ziegler type reactions could be envisioned if a suitable carbon nucleophile is introduced onto the C3 position.
Rearrangement of the N-Oxide : A classic reaction of pyridine derivatives is the rearrangement of the corresponding pyridine N-oxide. Treatment of the N-oxide of this compound with acetic anhydride (B1165640) would likely lead to rearrangement, potentially introducing an acetoxy group at the C6 position. acs.orgacs.org
Intramolecular Cyclization : Functionalization of one of the propyl chains of the amino group could enable intramolecular cyclization. For instance, creating a terminal electrophile on a propyl chain could lead to its attack by the pyridine ring nitrogen or a ring carbon to form a fused, saturated ring system.
Oxidation and Reduction Chemistry of the Pyridine and Amine Moieties
Oxidation The compound has two primary sites for oxidation: the pyridine ring nitrogen and the tertiary amine nitrogen.
Pyridine N-Oxidation : The pyridine nitrogen can be readily oxidized to a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. abertay.ac.uk This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and organometallic reactions. nih.gov
Amine Oxidation : The tertiary dipropylamino group can also be oxidized. Under mild conditions, it's possible to selectively oxidize the tertiary amine to an amine oxide without affecting the pyridine nitrogen. abertay.ac.uk Stronger oxidizing conditions may lead to oxidation at both nitrogen centers or potentially ring cleavage. The presence of the electron-donating amino group can influence the oxidation potential of the system. nih.gov
Reduction The nitrile group and the pyridine ring are both susceptible to reduction under various conditions.
Nitrile Reduction : The nitrile group can be selectively reduced to a primary amine (-(CH₂)NH₂) using a variety of reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) or chemical reductants like lithium aluminum hydride (LiAlH₄) or boranes. calvin.edugoogle.com
Pyridine Ring Reduction : The pyridine ring can be hydrogenated to a piperidine (B6355638) ring. This typically requires more forcing conditions than nitrile reduction, often using catalysts like rhodium, ruthenium, or platinum under hydrogen pressure. rsc.org
Chemoselective Reduction : Achieving chemoselectivity is a key challenge. Catalytic hydrogenation of pyridinecarbonitriles can proceed in a stepwise manner, first reducing the nitrile and then the ring. rsc.org The reaction conditions (catalyst, solvent, pressure, temperature) can be tuned to favor either the (aminomethyl)pyridine or the fully saturated (aminomethyl)piperidine. For example, studies on isomeric pyridinecarbonitriles have shown that hydrogenation over a Pd/C catalyst can be directed to yield either product by controlling the reaction parameters. rsc.org
| Reaction | Reagent/Conditions | Major Product |
|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide |
| Nitrile Reduction | LiAlH₄, THF; then H₂O | (2-(Dipropylamino)pyridin-4-yl)methanamine |
| Ring Reduction | H₂, Rh/C, high pressure | 2-(Dipropylamino)piperidine-4-carbonitrile |
| Full Reduction | H₂, PtO₂, high pressure | (2-(Dipropylamino)piperidin-4-yl)methanamine |
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for this compound are not extensively published, the principles can be inferred from studies on related structures.
Kinetics : Reaction rates are heavily influenced by the electronic effects of the substituents.
For electrophilic substitution , the electron-donating dipropylamino group will significantly increase the reaction rate compared to unsubstituted pyridine nitrile. The rate can be quantified using Hammett or Brønsted correlations, which relate reaction rates to substituent electronic parameters. rsc.org
Thermodynamics : The stability of reactants, intermediates, and products determines the position of chemical equilibria.
Hydrogenation : The hydrogenation of aromatic rings like pyridine is a highly exothermic process. researchgate.net The precise enthalpy of reaction (ΔHrxn) depends on the substituents. Electron-donating groups can slightly decrease the exothermicity.
Acid-Base Equilibria : The dipropylamino group and the pyridine nitrogen are both basic. The pKa of the conjugate acid of the pyridine nitrogen will be higher than that of pyridine itself (~5.2) due to the electron-donating amino group.
Computational Studies : Density Functional Theory (DFT) is a powerful tool used to calculate thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving pyridine derivatives. unjani.ac.idresearchgate.net Such calculations can predict reaction spontaneity and equilibrium positions, providing insight into reaction mechanisms.
| Reaction | Description | Estimated ΔH°m (gas) [kJ·mol⁻¹] | Thermodynamic Character |
|---|---|---|---|
| Nitrile Hydrogenation | -CN + 2H₂ → -CH₂NH₂ | -110 to -130 | Exothermic |
| Pyridine Hydrogenation | Pyridine Ring + 3H₂ → Piperidine Ring | -190 to -210 | Highly Exothermic |
| Note: Values are estimates based on data for similar substituted pyridines and nitriles. Actual values may vary. Data trends are informed by reference researchgate.net. |
In-depth Scientific Review of this compound Remains Unfeasible Due to Lack of Publicly Available Research
A comprehensive and scientifically detailed article on the applications of the chemical compound this compound in materials science and supramolecular chemistry, as per the specified outline, cannot be generated at this time. Extensive searches for dedicated research on this specific molecule within the requested contexts have yielded no specific results.
There is a significant absence of scientific literature detailing the photoluminescent and fluorescent properties of this compound. Consequently, its potential applications in the development of optical materials, including Organic Light-Emitting Diodes (OLEDs) and sensors, remain undocumented in publicly accessible research. While studies exist for related aminopyridine and isonicotinonitrile derivatives, the strict focus on this compound prevents the inclusion of this data as it would not be scientifically accurate to extrapolate these findings to the subject compound without direct experimental evidence.
Furthermore, the role of this compound in supramolecular chemistry is not described in the available literature. There is no information on its capacity to engage in specific non-covalent interactions such as hydrogen bonding, π-stacking, or coordination for the purpose of self-assembly. As a result, its potential to form supramolecular polymers or networks is entirely unexplored in published research.
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Host-Guest Recognition Phenomena
Metal-Organic Frameworks (MOFs) and Coordination Polymers , including its use in ligand design, incorporation into porous materials, and the electronic properties of its coordination complexes.
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Research on the Catalytic Applications of this compound Remains Undocumented in Publicly Available Literature
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Searches were conducted using the compound's full chemical name, as well as its Chemical Abstracts Service (CAS) number, 127680-85-7, in conjunction with a wide range of catalysis-related keywords. These keywords included "homogeneous catalysis," "ligand design," "regioselectivity," "stereoselectivity," "heterogeneous catalysis," "organocatalysis," "catalytic cycles," and "catalyst design."
The search results consistently provided general information on the catalysis of other pyridine and isonicotinonitrile derivatives. For instance, studies on the catalytic activity of various aminopyridines and the synthesis of catalysts from different isonicotinonitrile precursors were found. However, none of these publications specifically mention or allude to the use of this compound.
This lack of available data makes it impossible to generate a thorough, informative, and scientifically accurate article on the specific catalytic applications of this compound as requested. The creation of such an article would require speculative and unverified information, which would not meet the standards of scientific accuracy.
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Analytical Method Development for 2 Dipropylamino Isonicotinonitrile and Its Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of individual components within a mixture. For a compound like 2-(Dipropylamino)isonicotinonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable analytical approaches, each with its own set of considerations for method development.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, a reverse-phase HPLC method would likely be the initial approach. Method development would involve the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and sensitivity.
A typical starting point would involve a C18 column, which is a common stationary phase for reverse-phase chromatography. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient or isocratic elution profile would be adjusted to ensure the compound elutes with a reasonable retention time and good peak symmetry. Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of this compound.
Gas Chromatography (GC) Applications
Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given the likely boiling point of this compound, GC could be a suitable analytical method. A key consideration for GC analysis is the choice of the capillary column. A column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a logical starting point.
The injector and detector temperatures would need to be optimized to ensure efficient vaporization of the sample without causing thermal degradation. The oven temperature program, which involves a ramp of increasing temperatures, would be crucial for achieving good separation from any impurities or related derivatives. A Flame Ionization Detector (FID) would be a common choice for detection due to its general sensitivity to organic compounds.
Optimization of Column Chemistry and Mobile Phase
The optimization of column chemistry and mobile phase composition is a critical aspect of developing a robust chromatographic method.
For HPLC, a systematic study would be undertaken to evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its potential impurities. The pH of the mobile phase buffer would also be a critical parameter to control, as the ionization state of the aminopyridine moiety can significantly affect its retention behavior. The percentage of the organic modifier would be fine-tuned to achieve the desired retention time and resolution.
In GC, the focus of optimization would be on the stationary phase polarity and the temperature program. Different stationary phases could be tested to improve separation. The temperature ramp rate and hold times would be adjusted to maximize the resolution between closely eluting peaks. The carrier gas flow rate would also be optimized for efficiency.
Table 1: Illustrative Starting Conditions for Chromatographic Analysis of this compound
| Parameter | HPLC | GC |
| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Ac |
Characterization of Degradation Products and Impurities
The identification and characterization of degradation products and impurities are critical aspects of drug development and manufacturing. europa.eu Forced degradation studies, also known as stress testing, are performed to identify the likely degradation products that may form under various conditions. lhasalimited.org These studies typically involve exposing the drug substance to conditions such as heat, humidity, light, acid, base, and oxidation. lhasalimited.org
The degradation products are then separated and characterized using various analytical techniques. HPLC is commonly used for the separation of impurities. conicet.gov.ar For structural elucidation, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed. conicet.gov.ar
In the context of this compound, potential degradation pathways could involve hydrolysis of the nitrile group to a carboxylic acid or an amide, or oxidation of the dipropylamino group. The identification of these impurities is crucial for establishing appropriate specifications and ensuring the purity of the final product.
For example, a forced degradation study on a related compound, Netarsudil, identified several degradation products under acidic, basic, oxidative, and photolytic stress conditions. turkjps.org Similarly, for this compound, a comprehensive study would involve:
Forced Degradation: Exposing the compound to various stress conditions.
Separation: Developing a stability-indicating HPLC method to separate the parent compound from its degradation products.
Identification and Characterization: Using LC-MS/MS and NMR to determine the structures of the identified degradation products.
This information is vital for understanding the stability of the molecule and for controlling the levels of impurities in the final product.
Q & A
Basic: What are the recommended synthetic pathways for 2-(dipropylamino)isonicotinonitrile, and how can reaction efficiency be validated?
Methodological Answer:
A plausible synthetic route involves nucleophilic substitution on a halogenated isonicotinonitrile precursor. For example, substituting a chlorine atom at the 2-position of isonicotinonitrile with dipropylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .
Validation:
- HPLC Analysis : Use a C18 column with UV detection at 254 nm to confirm purity. Compare retention times with standards .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns .
Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
Methodological Answer:
Discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR data may arise from tautomerism, solvent effects, or impurities. To resolve:
- Variable Temperature NMR : Assess temperature-dependent shifts to identify tautomeric equilibria .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon signals .
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for structural validation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detect nitrile stretching vibrations (~2230 cm<sup>-1</sup>) .
- Elemental Analysis : Validate empirical formula (C12H19N3) with <0.4% deviation .
Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 60°C for 24h. Monitor degradation via HPLC .
- Oxidative stress : Treat with 3% H2O2 and analyze by LC-MS for peroxide adducts .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and moisture sensitivity .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .
- First Aid :
- Skin contact: Wash with soap/water; seek medical attention for irritation .
- Inhalation: Move to fresh air; administer oxygen if needed .
Advanced: What computational strategies can predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., palladium) to optimize coupling reactions .
- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with reaction yields .
Table 1: Comparative Physicochemical Properties of Isonicotinonitrile Derivatives
*Predicted data based on structural analogs.
Advanced: How can impurity profiling of this compound be performed to meet regulatory standards?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., dealkylated byproducts) with a limit of detection (LOD) <0.1% .
- GC Headspace Analysis : Quantify residual solvents (e.g., DMF) using a DB-5 column and FID detection .
- Stability-Indicating Methods : Validate HPLC conditions per ICH guidelines to ensure specificity and accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
